molecular formula C15H13N B1344019 4-(3,5-Dimethylphenyl)benzonitrile CAS No. 935552-89-9

4-(3,5-Dimethylphenyl)benzonitrile

Cat. No.: B1344019
CAS No.: 935552-89-9
M. Wt: 207.27 g/mol
InChI Key: XRXGVDHXCUMXEW-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)benzonitrile is an organic compound with the chemical formula C15H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 3,5-dimethylphenyl group. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)benzonitrile typically involves the reaction of 3,5-dimethylphenylboronic acid with 4-bromobenzonitrile through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,5-Dimethylphenyl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. In materials science, its structural properties contribute to the formation of stable and functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylphenyl)benzoic acid
  • 4-(3,5-Dimethylphenyl)benzylamine
  • 4-(3,5-Dimethylphenyl)benzaldehyde

Uniqueness

4-(3,5-Dimethylphenyl)benzonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGVDHXCUMXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648722
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935552-89-9
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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